Cas no 873-76-7 (4-Chlorobenzyl alcohol)

4-Chlorobenzylalkohol ist eine organische Verbindung mit der Summenformel C₇H₇ClO, die als farbloser, kristalliner Feststoff vorliegt. Diese Verbindung zeichnet sich durch ihre hohe chemische Stabilität und gute Löslichkeit in polaren organischen Lösungsmitteln wie Ethanol und Aceton aus. Aufgrund der chlorierten Benzylgruppe weist sie eine erhöhte Reaktivität in Substitutions- und Kondensationsreaktionen auf, was sie zu einem wertvollen Zwischenprodukt in der Synthese von Pharmazeutika, Agrochemikalien und Feinchemikalien macht. Ihre antimikrobiellen Eigenschaften machen sie zudem für Anwendungen in der Konservierung interessant. Die Verbindung ist unter Standardbedingungen gut handhabbar und zeigt eine hohe Reinheit bei fachgerechter Herstellung.
4-Chlorobenzyl alcohol structure
4-Chlorobenzyl alcohol structure
Produktname:4-Chlorobenzyl alcohol
CAS-Nr.:873-76-7
MF:C7H7ClO
MW:142.582881212234
MDL:MFCD00004652
CID:40136
PubChem ID:13397

4-Chlorobenzyl alcohol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4-Chlorophenyl)methanol
    • 4-Chlorobenzyl Alcohol
    • p-Chlorobenzyl alcohol
    • Benzenemethanol, 4-chloro-
    • 4-Chlorobenzenemethanol
    • 4-Chlorobenzylalcohol
    • 4-Chlorobenzylic alcohol
    • Benzyl alcohol, p-chloro-
    • GF8BS53B6V
    • PTHGDVCPCZKZKR-UHFFFAOYSA-N
    • (4-chlorophenyl)methan-1-ol
    • Benzenemethanol, 4-chloro- (9CI)
    • p-chlorobenzyl-alcohol
    • PubChem3627
    • 4-chloro-benzyl alcohol
    • para-chlorobenzyl a
    • 4-Chlorobenzenemethanol (ACI)
    • Benzyl alcohol, p-chloro- (6CI, 7CI, 8CI)
    • 1-Chloro-4-(hydroxymethyl)benzene
    • 4-Chlorophenylmethanol
    • NSC 5286
    • p-Chlorotoluol
    • UNII-GF8BS53B6V
    • CCRIS 5120
    • EINECS 212-852-2
    • (4-chlorophenyl) methanol
    • EN300-20398
    • para-chlorobenzyl alcohol
    • AC7505
    • AKOS000119500
    • InChI=1/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H
    • DTXSID7073937
    • (4-Chlorophenyl)methanol #
    • SCHEMBL50385
    • W-104027
    • MFCD00004652
    • A842116
    • STL163452
    • 4-Chlorobenzyl alcohol, 99%
    • AI3-20628
    • AB-131/40228314
    • 873-76-7
    • SY001234
    • Q27279073
    • 4-Chlorobenzyl alcohol, analytical standard
    • 1-chloro-4-hydroxymethylbenzene
    • NSC5286
    • (4-chloro-phenyl)-methanol
    • p-chloro-benzylalcoho
    • CS-D1681
    • NS00039188
    • Z104478032
    • (4-chlorophenyl)-methanol
    • 4JL
    • BBL011936
    • CHEMBL1224554
    • BDBM50325563
    • PS-5314
    • BP-10435
    • DB-076930
    • NSC-5286
    • 4-Chlorobenzyl alcohol
    • MDL: MFCD00004652
    • Inchi: 1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • InChI-Schlüssel: PTHGDVCPCZKZKR-UHFFFAOYSA-N
    • Lächelt: ClC1C=CC(CO)=CC=1
    • BRN: 636502

Berechnete Eigenschaften

  • Genaue Masse: 142.01900
  • Monoisotopenmasse: 142.019
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 77
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topologische Polaroberfläche: 20.2
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weiße Kristalle
  • Dichte: 1.1104 (rough estimate)
  • Schmelzpunkt: 68-71 °C (lit.)
  • Siedepunkt: 234 °C(lit.)
  • Flammpunkt: 70 ºC
  • Brechungsindex: 1.5390 (estimate)
  • Löslichkeit: 2.5g/l
  • Wasserteilungskoeffizient: Soluble in water (2.5 mg/ml at 20°C), and methanol.
  • Stabilität/Haltbarkeit: Stable. Incompatible with acid chlorides, acid anhydrides, acids, oxidizing agents. Combustible.
  • PSA: 20.23000
  • LogP: 1.83230
  • Löslichkeit: Nicht bestimmt

4-Chlorobenzyl alcohol Sicherheitsinformationen

4-Chlorobenzyl alcohol Zolldaten

  • HS-CODE:29062900
  • Zolldaten:

    China Zollkodex:

    2906299090

    Übersicht:

    2906299090 Andere aromatische Alkohole. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2906299090 andere aromatische Alkohole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

4-Chlorobenzyl alcohol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20398-0.05g
(4-chlorophenyl)methanol
873-76-7 95%
0.05g
$19.0 2023-09-16
Enamine
EN300-20398-1.0g
(4-chlorophenyl)methanol
873-76-7 95%
1.0g
$26.0 2023-07-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014207-500g
4-Chlorobenzyl alcohol
873-76-7 98%
500g
¥518 2024-05-21
TRC
C365990-10000mg
4-Chlorobenzyl Alcohol
873-76-7
10g
$ 155.00 2023-04-18
OTAVAchemicals
1779009-50MG
(4-chlorophenyl)methanol
873-76-7 95%
50MG
$29 2023-06-25
OTAVAchemicals
1779009-250MG
(4-chlorophenyl)methanol
873-76-7 95%
250MG
$115 2023-06-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0565-25G
4-Chlorobenzyl Alcohol
873-76-7 >99.0%(GC)
25g
¥565.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C109479-100g
4-Chlorobenzyl alcohol
873-76-7 99%
100g
¥93.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C109479-5g
4-Chlorobenzyl alcohol
873-76-7 99%
5g
¥42.90 2023-09-03
Chemenu
CM255477-1000g
(4-Chlorophenyl)methanol
873-76-7 95%+
1000g
$142 2024-07-23

4-Chlorobenzyl alcohol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Dichloromethane ;  25 min, rt
Referenz
A new crystal engineering approach for the synthesis of {[K.18-Crown-6]I3}n as a nanotube-like and recyclable catalyst for the chemoselective silylation of alcohols
Zolfigol, M. A.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 484-494

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Polyethylene glycol Solvents: Methanol ;  2 min, rt
Referenz
Introduction of PEG-SANM nanocomposite as a new and highly efficient reagent for the promotion of the silylation of alcohols and phenols and deprotection of the silyl ethers
Shirini, Farhad; et al, Phosphorus, 2016, 191(6), 944-951

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: 2281774-78-3 Solvents: Methanol ;  40 h, 50 °C
Referenz
A Dinuclear Dysprosium Complex as an Air-Stable and Recyclable Catalyst: Applications in the Deacetylation of Carbohydrate, Aliphatic, and Aromatic Molecules
Chiu, Ting-Yu; et al, Chemistry - An Asian Journal, 2019, 14(5), 627-633

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ;  7 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Referenz
Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers
Zheng, Xiu-An; et al, Synthesis, 2019, 51(4), 944-952

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  300 min, rt
Referenz
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide
Ranu, Brindaban C.; et al, Journal of the Indian Chemical Society, 1999, 76(11-12), 547-549

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Hafnium tetrachloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0.1 h, 0 °C; 3 h, 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  rt; 3.5 h, rt
1.3 Solvents: Water ;  0 °C
Referenz
Highly efficient system for reduction of carboxylic acids and their derivatives to alcohols by HfCl4/KBH4
Zhang, Jianghua; et al, Synthetic Communications, 2009, 39(9), 1640-1654

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, 50 °C
Referenz
CeO2-nanocubes as efficient and selective catalysts for the hydroboration of carbonyl groups
Bhawar, Ramesh; et al, New Journal of Chemistry, 2021, 45(33), 15028-15034

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Potassium tert-butoxide ,  Cobalt chloride (CoCl2) Solvents: 1,4-Dioxane ;  15 min, 60 °C
1.2 Catalysts: Sodium triethylborohydride Solvents: Water ;  5 min, 60 °C
1.3 Reagents: Phenylsilane ;  15 h, 60 °C
Referenz
Selective ligand-free cobalt-catalysed reduction of esters to aldehydes or alcohols
Rysak, Vincent; et al, Catalysis Science & Technology, 2018, 8(14), 3504-3512

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Referenz
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; et al, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: 1816266-78-0 Solvents: Tetrahydrofuran ;  20 h, 30 °C; 30 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Referenz
Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions
Nguyen, Thanh V. Q.; et al, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium benzoate Catalysts: Tributylamine Solvents: Water ;  7 h, 100 °C; 100 °C → rt; rt → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  80 °C
Referenz
Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects
Joshi, S. R.; et al, Organic Process Research & Development, 2000, 4(1), 23-29

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  1 min, 120 °C
Referenz
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Gallium sesquioxide Solvents: Isopropanol ;  2 h, 110 °C
Referenz
A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditions
Wang, Changxu; et al, Fuel, 2024, 357,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Methanol Catalysts: Aluminum chloride
Referenz
Solvent-free tetrahydropyranylation (THP) of alcohols and phenols and their regeneration by catalytic aluminum chloride hexahydrate
Namboodiri, Vasudevan V.; et al, Tetrahedron Letters, 2002, 43(7), 1143-1146

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  40 min, 70 °C
Referenz
Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system
da Costa, Jorge C. S.; et al, ARKIVOC (Gainesville, 2006, (1), 128-133

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  1 min, 120 °C
Referenz
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Iron oxide (Fe3O4) ,  (3-Mercaptopropyl)trimethoxysilane (oxidized) ,  Silica Solvents: Methanol ;  140 min, rt
Referenz
Silica-coated Fe3O4 magnetic nanoparticles-supported sulfonic acid as a highly active and reusable catalyst in chemoselective deprotection of tert-butyldimethylsilyl (TBDMS) ethers
Hossein Javadi, Sayed; et al, Phosphorus, 2020, 195(1), 7-12

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  12 h, 80 °C
Referenz
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; et al, Organic Letters, 2010, 12(6), 1192-1195

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ;  rt; 70 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesis
Tajbakhsh, M.; et al, Synthetic Communications, 2003, 33(2), 229-236

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Acetonitrile ;  5 min, rt; 2 h, rt
Referenz
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Synthetic Routes 22

Reaktionsbedingungen
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4.5 h, reflux
Referenz
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Routes 23

Reaktionsbedingungen
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4.5 h, reflux
Referenz
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 min, 130 °C
Referenz
Direct, metal-free synthesis of benzyl alcohols and deuterated benzyl alcohols from p-toluenesulfonylhydrazones using water as solvent
Garcia-Munoz, Angel; et al, Synthesis, 2012, 44(14), 2237-2242

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  16 h, 80 °C
Referenz
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; et al, RSC Advances, 2017, 7(2), 764-770

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  390 min, rt
Referenz
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
Referenz
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Methanol ;  4 h, reflux
Referenz
Homoleptic Zinc-Catalyzed Hydroboration of Aldehydes and Ketones in the Presence of HBpin
Kumar, Gobbilla Sai ; et al, European Journal of Inorganic Chemistry, 2020, 2020(5), 467-474

Synthetic Routes 29

Reaktionsbedingungen
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  1 - 12 h, rt
Referenz
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Synthetic Routes 30

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Tetrabutylammonium bromide Solvents: Benzene
Referenz
A simple economical procedure for selective reduction of aldehydes in presence of ketones
Rao, C. Someswara; et al, Indian Journal of Chemistry, 1986, (6), 626-9

Synthetic Routes 31

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate (reaction products with [Ir(cod)Cl]2, phosphine functionalized) ;  60 min, rt; 10 h, 3 MPa, 30 °C
Referenz
Selective hydrogenation of aromatic compounds using modified iridium nanoparticles
Jiang, He-yan ; et al, Applied Organometallic Chemistry, 2018, 32(4),

Synthetic Routes 32

Reaktionsbedingungen
1.1 Reagents: 2658542-92-6 Solvents: Acetonitrile ;  10 min, rt
Referenz
Synthesis, crystal and structural characterization, Hirshfeld surface analysis and DFT calculations of three symmetrical and asymmetrical phosphonium salts
Nokhbeh, Seyed Reza; et al, Journal of Molecular Structure, 2021, 1242,

Synthetic Routes 33

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid (silica linked) Solvents: Methanol ;  30 min, rt
Referenz
Efficient deprotection of tetrahydropyranyl ethers by silica sulfuric acid
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2006, (1), 305-308

Synthetic Routes 34

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  1 h, 80 °C
Referenz
A green and highly efficient protocol for hydrolysis of substituted benzyl chloride using ionic liquid [bmim]BF4 as phase-transfer catalyst
Zhang, Yong; et al, Advanced Materials Research (Zuerich, 2010, 113, 113-116

Synthetic Routes 35

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water ;  rt
Referenz
Oxidation Under Reductive Conditions: From Benzylic Ethers to Acetals with Perfect Atom-Economy by Titanocene(III) Catalysis
Funk, Pierre; et al, Angewandte Chemie, 2021, 60(10), 5482-5488

Synthetic Routes 36

Reaktionsbedingungen
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ;  20 min, rt
Referenz
Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H
Gholamzadeh, Zeynab; et al, Comptes Rendus Chimie, 2014, 17(10), 994-1001

Synthetic Routes 37

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Referenz
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Synthetic Routes 38

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  18 h, 10 bar, 120 °C
Referenz
Ruthenium-Catalyzed Deaminative Hydrogenation of Aliphatic and Aromatic Nitriles to Primary Alcohols
Molnar, Istvan Gabor; et al, ChemCatChem, 2017, 9(22), 4175-4178

Synthetic Routes 39

Reaktionsbedingungen
1.1 Catalysts: Chlorosulfonic acid Solvents: Methanol ;  3 min, rt
Referenz
A mild and efficient method for the chemoselective trimethylsilylation of alcohols and phenols and deprotection of silyl ethers using sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite
Shirini, Farhad; et al, Applied Clay Science, 2012, 58, 67-72

Synthetic Routes 40

Reaktionsbedingungen
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Potassium tert-butoxide Solvents: THF-d8 ;  17 h, rt
Referenz
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis
Lunic, Danijela; et al, Angewandte Chemie, 2022, 61(43),

4-Chlorobenzyl alcohol Raw materials

4-Chlorobenzyl alcohol Preparation Products

4-Chlorobenzyl alcohol Lieferanten

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
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(CAS:873-76-7)4-Chlorobenzyl alcohol
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:873-76-7)4-Chlorobenzyl alcohol
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Menge:200kg
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Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:34
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